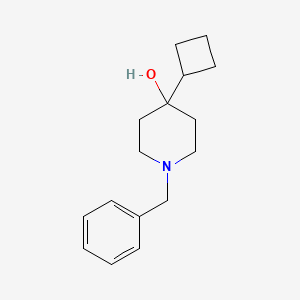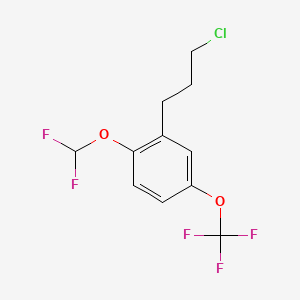
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a chemical compound with a complex structure that includes chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of a benzene derivative with chloropropyl, difluoromethoxy, and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (chlorine, fluorine) in the compound can influence its reactivity and binding affinity to various biological molecules. The compound may act by modifying the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: This compound has a nitro group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a different arrangement of halogen atoms, which can affect its chemical behavior and applications
Propiedades
Fórmula molecular |
C11H10ClF5O2 |
|---|---|
Peso molecular |
304.64 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
Clave InChI |
WYNZHANESWAIJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)CCCCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


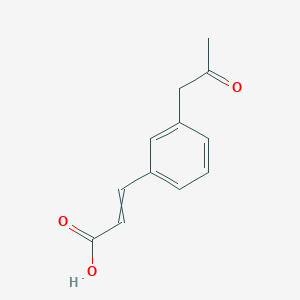
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
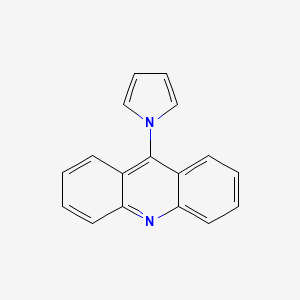
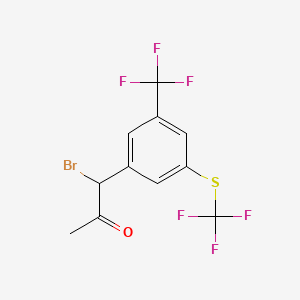

![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
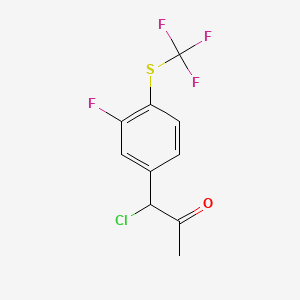
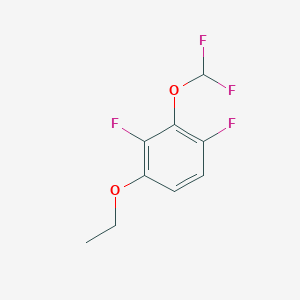
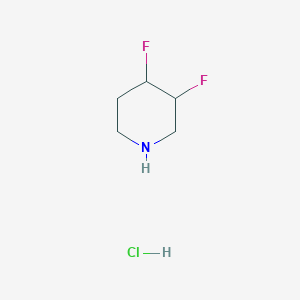
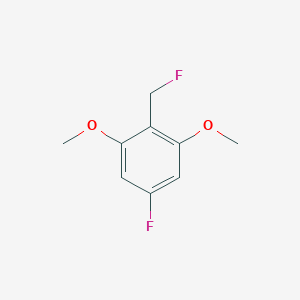
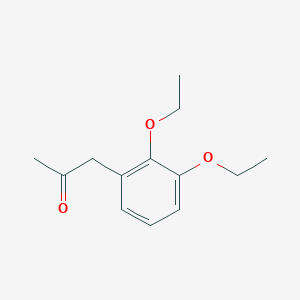
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)

